4-Buta-2,3-dienyl-azulene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142920-53-4 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
InChI |
InChI=1S/C14H12/c1-2-3-7-12-8-4-5-9-13-10-6-11-14(12)13/h3-6,8-11H,1,7H2 |
InChI Key |
VEASCJYTZXQGAL-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCC1=CC=CC=C2C1=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Buta 2,3 Dienyl Azulene and Its Analogues
Strategies for Buta-2,3-dienyl Moiety Integration
These methods involve the modification of an existing azulene (B44059) scaffold to introduce the C4 allenic side chain. This is typically achieved through the transformation of a suitable precursor already attached to the azulene ring or by coupling an allene-containing fragment to an azulene derivative.
Direct Allene-Forming Transformations
These strategies create the allene (B1206475) functionality directly on the azulene framework from a non-allenic precursor.
A common and effective route to allenes involves the rearrangement or reaction of propargylic precursors. This approach first requires the synthesis of a propargyl-substituted azulene, which can then be converted to the desired allenyl derivative.
One method involves the generation of an azulene carbanion followed by nucleophilic attack on a propargyl electrophile. For instance, guaiazulene (B129963) (1,4-dimethyl-7-isopropylazulene) can be deprotonated at the C-4 methyl group using a strong base like lithium diisopropylamide (LDA). dergipark.org.trresearchgate.net The resulting resonance-stabilized carbanion readily reacts with propargyl bromide in a one-pot synthesis to yield a propargyl-guaiazulene derivative in high yield. dergipark.org.trresearchgate.net This propargylated azulene serves as a direct precursor to the corresponding allene through subsequent isomerization.
Another approach is the direct propargylation of the azulene ring via a Friedel-Crafts-type reaction. Using a mild and highly reactive catalyst such as gold(III) chloride (AuCl₃), azulene can react with propargyl alcohol derivatives to yield monopropargylated azulenes. researchgate.net
The subsequent transformation of the propargyl group (–CH₂–C≡CH) into the allenyl group (–CH=C=CH₂) is a well-established process in organic chemistry, often proceeding via a base-catalyzed isomerization mechanism known as a prototropic rearrangement. kulturkaufhaus.de
Table 1: Synthesis of Propargyl-Azulene Precursors
| Azulene Derivative | Reagents & Conditions | Product | Yield (%) | Reference |
| Guaiazulene | 1) LDA, THF; 2) Propargyl bromide | 4-(But-2-yn-1-yl)-7-isopropyl-1-methylazulene | 97 | dergipark.org.tr |
| Azulene | Propargyl alcohol, AuCl₃ (cat.), MeCN, 22°C | 1-Propargylazulene | 46 | researchgate.net |
The isomerization of internal or terminal alkynes into allenes provides another pathway for integrating the buta-2,3-dienyl moiety. kulturkaufhaus.de This transformation can be promoted photochemically, thermally, or, most commonly, under basic conditions. kulturkaufhaus.de For a substrate where an alkyne is appropriately positioned on a side chain attached to the azulene ring, base-catalyzed isomerization can selectively produce the corresponding allene. kulturkaufhaus.denih.gov For example, a terminal alkyne can be selectively isomerized to a 1,2-diene (allene) without further rearrangement to a 1,3-diene, especially when conjugation does not provide a strong thermodynamic driving force for the latter. kulturkaufhaus.de
The efficiency and selectivity of these rearrangements depend on the specific substrate and the reaction conditions employed, such as the choice of base and solvent. nih.gov
Cross-Coupling and Annulation Approaches Involving Allene Partners
An alternative to forming the allene in situ is to couple a pre-formed allene-containing molecule with an azulene derivative. Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.
Methodologies like the Suzuki wikipedia.orgorganic-chemistry.orglibretexts.org, Stille beilstein-journals.org, and Heck organic-chemistry.orgbyjus.com reactions could theoretically be employed. For example, a Suzuki coupling could involve the reaction of an azulenylboronic acid with an allenyl halide, or conversely, a haloazulene with an allenylboronic acid derivative. wikipedia.orgorganic-chemistry.orglibretexts.org While these specific applications to synthesize 4-buta-2,3-dienyl-azulene are not extensively documented, the principles are well-established for a wide range of substrates. beilstein-journals.orgnih.gov The development of azulenesulfonium salts as stable and accessible pseudohalides has further expanded the potential for such cross-coupling reactions.
Similarly, a Heck-type reaction could couple a haloazulene with an allene. nih.gov The success of such an approach would depend on controlling the regioselectivity of the insertion and subsequent β-hydride elimination to favor the desired product.
Azulene Core Construction with Alkylated Side Chains
In contrast to modifying a completed azulene, this strategy builds the azulene's bicyclic ring system from acyclic or monocyclic precursors, where one of the components already contains the buta-2,3-dienyl side chain or a precursor to it.
Danheiser Annulation and its Mechanistic Variants for Azulene Formation with Allene Precursors
The Danheiser annulation is a powerful [3+2] annulation strategy for constructing five-membered rings. mit.edu A key variant of this methodology has been specifically adapted for the synthesis of substituted azulenes. nih.govfiu.eduacs.org This reaction typically involves the Lewis acid-mediated reaction of an allenylsilane with an α,β-unsaturated acylsilane or a similar electrophile. mit.edu
In the context of azulene synthesis, a [3+2] annulation between an allenylsilane and a tropylium (B1234903) cation equivalent can construct the five-membered ring onto a pre-existing seven-membered ring precursor. fiu.edu For instance, the reaction of an allenylsilane with tropylium tetrafluoroborate (B81430) can lead to the formation of the azulene skeleton. fiu.edu If the allenylsilane partner is appropriately substituted, this can result in the direct incorporation of the desired side chain at the 4-position of the newly formed azulene ring. The allenylsilane acts as a three-carbon component in this annulation, and the regiocontrol is governed by the stabilizing effect of the silicon group on the cationic intermediates (the β-silicon effect). mit.edunih.gov
Table 2: Danheiser Annulation for Azulene Synthesis
| Annulation Partners | Key Reagents | Product Type | Reference |
| Allenylsilane + Tropylium tetrafluoroborate | Poly-4-vinylpyridine | Substituted Azulenylsilane | fiu.edu |
| Allenylsilane + α,β-Unsaturated ketone | Lewis Acid (e.g., TiCl₄) | Silylated Cyclopentene Annulated Product | mit.edunih.gov |
Cycloaddition Reactions for Azulene Ring Assembly
Cycloaddition reactions are a cornerstone of azulene synthesis, providing powerful and convergent pathways to the bicyclic 5-7 ring system. These reactions leverage various combinations of π-systems to construct the azulene core.
One of the most prevalent methods is the [8+2] cycloaddition. This reaction often involves the use of a C8 component, such as 2H-cyclohepta[b]furan-2-one or its derivatives, which reacts with a C2 component like an enamine or an olefin. mdpi.comresearchgate.net For instance, the reaction of 2H-cyclohepta[b]furan-2-one with enamines is a well-established route to form the azulene skeleton. mdpi.com Similarly, tropone (B1200060) derivatives can react with active methylenes in a process that ultimately leads to substituted azulenes. researchgate.net
Another classical approach is the [6+4] cycloaddition, which typically involves the reaction of a fulvene (B1219640) (the C6 component) with a diene (the C4 component). mdpi.com To facilitate the reaction and subsequent aromatization to the azulene system, the reactants are often substituted with groups that can be easily eliminated. mdpi.com
Other cycloaddition strategies have also been developed. A rhodium-catalyzed oxidative [4+2] cyclization of azulene carboxylic acids with alkynes has been reported as a method for creating fused polycyclic systems containing an azulene moiety. mdpi.com More recently, a palladium-catalyzed [3+2] annulation of alkynes coupled with a concomitant aromatic ring expansion has been shown to be an efficient one-step route to substituted azulenes. pku.edu.cn The Buchner ring expansion, traditionally used for benzenoid aromatics, has been extended to nonbenzenoid systems like azulenes, involving a (2+1) cycloaddition followed by an electrocyclic ring opening to expand the five-membered ring. nih.gov The choice of solvent can also dramatically influence the reaction pathway, as seen in the reactions of azaazulene-2(1H)-one derivatives, which can proceed via either [2π + 2σ] or [8π + 2σ] cycloaddition pathways depending on the solvent used. clockss.org
Table 1: Comparison of Cycloaddition Strategies for Azulene Ring Assembly
| Cycloaddition Type | C-Component 1 | C-Component 2 | Typical Reactants | Reference |
|---|---|---|---|---|
| [8+2] | 8π system | 2π system | 2H-Cyclohepta[b]furan-2-one, Enamines | mdpi.comresearchgate.net |
| [6+4] | 6π system | 4π system | Fulvenes, Dienes | mdpi.com |
| [4+2] | 4π system | 2π system | Azulene Carboxylic Acids, Alkynes | mdpi.com |
| [3+2] | 3-atom component | 2-atom component | Diaryl Alkynes | pku.edu.cn |
| [2+1] | 2π system | Carbene | Azulenes, Diazo compounds | nih.gov |
Novel Azulene Synthesis Routes Incorporating Allene-Related Substrates
The unique reactivity of allenes makes them attractive substrates for novel synthetic routes toward complex molecules, including azulenes. While direct syntheses of this compound are not extensively documented, methodologies using allenes to construct the azulene framework itself highlight the potential of this approach.
A significant development is the use of a [5+2] cycloaddition reaction between a silyloxyallene and a dicobalt hexacarbonyl propargyl cation species. researchgate.net This method was successfully applied to construct a functionalized hydroazulene skeleton, which served as a key intermediate in the total synthesis of the sesquiterpene furanether B. researchgate.net This demonstrates the utility of allenes in building the seven-membered ring of the azulene system.
Allenes can also be incorporated into pre-existing azulene structures and then induced to react further. In one reported synthesis, an azulenyl allene was dimerized in the presence of DBU (1,8-Diazabicycloundec-7-ene) to produce an azuleno[1,2-b]azulene, a cata-condensed polycyclic system. mdpi.com Metal-catalyzed cycloadditions also show promise; for example, rhodium-catalyzed [4+2+1] cycloadditions of ene-yne-allenes with carbon monoxide have been used to synthesize fused 5/7 bicyclic compounds. mdpi.com Similarly, palladium-catalyzed [4+3] cycloadditions of allene acetates represent a facile approach to seven-membered ring systems. mdpi.com These reactions showcase the versatility of allenes in forming the specific carbocyclic structures that define azulenes and their analogs. mdpi.com
Table 2: Novel Synthetic Routes to Azulene Skeletons Using Allenes
| Reaction Type | Allene Substrate | Key Transformation | Product Skeleton | Reference |
|---|---|---|---|---|
| [5+2] Cycloaddition | Silyloxyallene | Reaction with a propargyl cation species | Hydroazulene | researchgate.net |
| Dimerization | Azulenoallene | Base-induced dimerization | Azuleno[1,2-b]azulene | mdpi.com |
| [4+2+1] Cycloaddition | Ene-yne-allene | Rh-catalyzed reaction with CO | Fused Bicyclic 5/7 System | mdpi.com |
| [4+3] Cycloaddition | Allene acetate | Pd-catalyzed cycloaddition | Seven-membered carbocycle | mdpi.com |
Chemo- and Regioselective Considerations in the Synthesis of this compound
The synthesis of a specific isomer such as this compound requires precise control over both chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule the reaction occurs). This control is paramount whether introducing the buta-2,3-dienyl group onto a preformed azulene ring or constructing the ring with the substituent already positioned.
The inherent electronic properties of the azulene nucleus dictate its reactivity. The five-membered ring is electron-rich, making it susceptible to electrophilic attack, primarily at the C1 and C3 positions. Conversely, the seven-membered ring is electron-deficient, rendering it vulnerable to nucleophilic attack, with the C4, C8, and C6 positions being the most reactive. Therefore, a hypothetical synthesis involving the late-stage introduction of the allene chain would likely require a nucleophilic substitution or a metal-catalyzed cross-coupling reaction directed to the C4 position.
In syntheses where the azulene ring is formed via cycloaddition, chemo- and regioselectivity are determined by the nature of the reactants, catalysts, and reaction conditions. For example, in the palladium-catalyzed [3+2] annulation of diaryl alkynes, the iodide ligand was found to be crucial for directing the reaction pathway toward azulene formation instead of hydroboration. pku.edu.cn The absence of iodide led to different products, demonstrating a high degree of chemoselectivity controlled by the additive. pku.edu.cn
The regioselectivity of cycloaddition is also a critical factor. In the reaction of naphtho[b]cyclopropene with 1-azaazulene-2(1H)-one derivatives, the choice of solvent was found to direct the regiochemical outcome. clockss.org Reactions in chloroform (B151607) led to [2π + 2σ] cycloadducts, while using benzene (B151609) as the solvent afforded a different, [8π + 2σ] cycloadduct, showcasing solvent-controlled regioselectivity. clockss.org Similar principles of selectivity are observed in other annulation strategies for forming heterocyclic systems, where the choice of catalyst, ligands, and additives can be fine-tuned to favor the formation of a specific regioisomer. nih.gov Achieving the synthesis of this compound would thus depend on the careful selection of a synthetic strategy where the regiochemical outcome can be reliably directed to the C4 position of the azulene core.
Mechanistic Studies of 4 Buta 2,3 Dienyl Azulene Reactivity
Electrophilic and Nucleophilic Reactions of the Azulene (B44059) Core
The azulene ring system is characterized by the fusion of an electron-rich cyclopentadienyl (B1206354) anion segment and an electron-poor tropylium (B1234903) cation segment. wikipedia.orgquora.com This electronic arrangement results in a significant dipole moment and dictates the regioselectivity of substitution reactions. wikipedia.org
The five-membered ring is nucleophilic and readily undergoes electrophilic substitution, with positions 1 and 3 being the most reactive. mdpi.commdpi.comresearchgate.net Theoretical calculations confirm that position 1 is typically the most reactive site for electrophilic attack from a kinetic standpoint. researchgate.net Therefore, in 4-Buta-2,3-dienyl-azulene, electrophiles are expected to preferentially attack the C1 and C3 positions. The presence of the butadienyl substituent at C4 is not expected to alter this fundamental reactivity pattern, although it may exert minor steric or electronic influences.
Conversely, the seven-membered ring is electrophilic in nature and is susceptible to nucleophilic attack. quora.comsciforum.net Nucleophilic addition reactions tend to occur at the 2-, 4-, 6-, and 8-positions. nih.gov In vicarious nucleophilic substitution (VNS) reactions, for instance, azulene reacts with carbanions to yield substitution products at the C4 and C6 positions. sciforum.net For this compound, the C4 position is already substituted. Consequently, nucleophilic attack would be anticipated at the C2, C6, and C8 positions of the azulene core.
| Reaction Type | Reactive Ring | Preferred Positions | Rationale |
| Electrophilic Substitution | Five-membered | 1 and 3 | Electron-rich (nucleophilic) character derived from cyclopentadienyl anion-like nature. wikipedia.orgmdpi.com |
| Nucleophilic Addition/Substitution | Seven-membered | 2, 4, 6, 8 | Electron-deficient (electrophilic) character derived from tropylium cation-like nature. sciforum.netnih.gov |
Cycloaddition Reactions Involving the Buta-2,3-dienyl System
Allenes are versatile substrates in cycloaddition reactions due to their two perpendicular π-bonds. rsc.org The buta-2,3-dienyl substituent on the azulene core can participate as a 2π component in various cycloaddition modes.
Allenes are known to undergo [2+2] cycloadditions with a variety of reaction partners, including ketenes, alkenes, and alkynes. nih.govnih.gov These reactions can be initiated thermally or photochemically, and Lewis acids can also promote them. nih.gov A particularly relevant study demonstrates that (ferrocenylethynyl)azulenes react with tetracyanoethylene (B109619) (TCNE) in what is described as a [2+2] cycloaddition-cycloreversion process. nih.gov This reaction initially forms a cyclobutene (B1205218) intermediate which then undergoes a ring-opening to yield a 1,1,4,4-tetracyano-1,3-butadiene derivative. nih.gov This suggests that this compound could react with highly activated π-systems like TCNE at one of the allenic double bonds to form substituted butadiene structures after rearrangement.
Butadienyl ketene, a related structure, has been shown to react with imines in a [2+2] cycloaddition to form functionalized azetidin-2-ones. researchgate.netdntb.gov.ua This highlights the potential of the butadienyl system to engage in cycloadditions with heteroatomic partners.
Allenes can also participate in [3+2] cycloadditions when treated with 1,3-dipoles. This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. While specific examples involving this compound are not documented, the general reactivity pattern of allenes suggests that the buta-2,3-dienyl moiety would be a competent partner in such transformations. The reaction would involve one of the π-bonds of the allene (B1206475) system acting as the 2π component, reacting with a 1,3-dipole like a nitrile oxide, azide, or nitrone to generate a five-membered ring appended to the azulene core at the C4 position.
In Diels-Alder or [4+2] cycloadditions, allenes typically serve as the 2π component (dienophile). libretexts.orglibretexts.org The reaction involves one of the allenic double bonds reacting with a conjugated diene. The reactivity can be enhanced by using electron-withdrawing groups on the allene or by employing Lewis acid catalysis. nih.gov For example, Lewis acids have been shown to catalyze the [4+2] cycloaddition of aryl allenes with acrylates. nih.gov It is therefore plausible that this compound could react as a dienophile with electron-rich dienes.
Higher-order cycloadditions involving allenes are often mediated by transition metal catalysts. Catalytic [4+3] cycloadditions have been developed as a method for constructing seven-membered rings. rsc.org In these reactions, an allene-diene substrate can undergo an intramolecular cyclization catalyzed by carbophilic metal complexes, such as those of platinum(II). rsc.org The catalyst activates the allene, which then engages the diene in a formal [4+3] process. While this typically requires the diene to be part of the same molecule, intermolecular variants are also conceivable. The development of catalytic systems for such transformations suggests that the buta-2,3-dienyl group could potentially participate in these more complex, atom-economical ring-forming strategies. rsc.org
Transition Metal-Catalyzed Transformations of this compound
The allene functional group is an excellent substrate for a wide array of transition metal-catalyzed reactions. mdpi.comnih.govresearchgate.net Catalysts based on palladium, platinum, rhodium, gold, and other metals can effect diverse transformations, including cyclizations, couplings, and additions. rsc.orgresearchgate.netmdpi.com
Palladium catalysis is particularly prominent. For instance, palladium catalysts are used for the Sonogashira-Hagihara cross-coupling of haloazulenes with terminal alkynes to synthesize precursors for more complex systems. nih.gov The resulting alkynylazulenes can be related to the butadienyl system. Furthermore, palladium-catalyzed transformations of allenes can lead to cyclization, forming various carbocyclic and heterocyclic structures. mdpi.com
The table below summarizes potential transformations applicable to the buta-2,3-dienyl moiety based on established allene chemistry.
| Catalyst Type | Transformation | Potential Outcome for this compound |
| Palladium(0/II) | Cross-Coupling / Cyclization | Formation of new C-C or C-heteroatom bonds; cycloisomerization to form fused or spirocyclic ring systems involving the azulene core. nih.govmdpi.com |
| Platinum(II) | [4+3] Cycloaddition | If tethered to a diene, could undergo intramolecular cycloaddition to form a seven-membered ring. rsc.org |
| Rhodium(I) | [4+2] Cycloaddition | Catalytic Diels-Alder type reactions where the allene acts as the 2π component. researchgate.net |
| Gold(I/III) | Cycloisomerization | Rearrangement of the allene system, potentially leading to cyclization onto the azulene ring. researchgate.net |
| Manganese(II/III) | 1,2-Diazidation | Direct conversion of an allenic double bond into a vicinal diazide, a precursor to 1,2-diamines. chemrevlett.com |
These catalytic systems offer powerful methods for selectively transforming the buta-2,3-dienyl group, providing synthetic routes to complex azulene derivatives that would be difficult to access through other means. The specific outcome would depend on the choice of metal, ligands, and reaction conditions.
Palladium-Catalyzed Processes
There is a wealth of information on palladium-catalyzed reactions of azulene derivatives and allenes separately. For instance, palladium-catalyzed cross-coupling reactions are a well-established method for the functionalization of the azulene nucleus. researchgate.net Similarly, palladium catalysis is widely employed in the activation and transformation of allenes, including oxidative coupling and cyclization reactions. researchgate.net
However, specific studies detailing the palladium-catalyzed processes of this compound are not found in the reviewed literature. It can be postulated that the compound could undergo intramolecular cyclization or intermolecular coupling reactions under palladium catalysis, but without experimental data, any proposed mechanism would be purely speculative.
Gold-Catalyzed Processes
Gold catalysts are renowned for their ability to activate alkynes, allenes, and other unsaturated systems. bohrium.com Gold-catalyzed reactions often lead to complex molecular architectures through cyclization and rearrangement cascades. While there are reports on gold-catalyzed reactions of azulene derivatives, specific mechanistic studies on this compound are absent from the current body of scientific literature.
Rhodium-Catalyzed Processes
Rhodium catalysis is a powerful tool in organic synthesis, particularly for C-H activation and cycloaddition reactions. The reactivity of azulene derivatives under rhodium catalysis has been explored, often involving the directing group-assisted functionalization of the azulene core. mdpi.com While rhodium-catalyzed reactions of allenes are also well-documented, no specific studies on this compound were identified.
Nickel-Catalyzed Processes
Nickel catalysis offers a cost-effective and efficient alternative for various cross-coupling and cycloaddition reactions. The functionalization of azulenes and the transformation of allenes using nickel catalysts have been independently reported. However, the application of nickel catalysis to this compound and the corresponding mechanistic investigations have not been described in the available literature.
Platinum-Catalyzed Processes
Platinum catalysts are effective for a range of transformations, including the cycloisomerization of enynes and the functionalization of aromatic systems. nih.gov While platinum-catalyzed reactions of both azulenes and allenes have been investigated, there is no specific information regarding the mechanistic pathways of this compound under platinum catalysis.
Other Metal Catalysis (Titanium, Cobalt)
Catalysis by other transition metals such as titanium and cobalt has been applied to the transformation of both azulenes and allenes in various contexts. However, a detailed investigation into the reactivity of this compound with these specific metals is not available in the scientific literature reviewed.
Radical Reactions and Photoredox Catalysis Applied to Buta-2,3-dienyl-azulene Structures
Recent advancements in photoredox catalysis have enabled a wide array of radical-mediated transformations under mild conditions. The photoredox properties of azulene derivatives have been explored, demonstrating their potential as photosensitizers in polymerization processes. rsc.orgrsc.org Radical reactions involving allenes are also a subject of ongoing research. Nevertheless, specific studies on radical reactions and photoredox catalysis applied to this compound are not documented.
Stereochemical Outcomes and Chirality in this compound Reactions
The reactivity of this compound is intrinsically linked to its stereochemical properties. The spatial arrangement of the butadienyl substituent in relation to the azulene core dictates the approach of reagents and the stereochemistry of the resulting products.
Axial Chirality of Allene Moieties
Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but is chiral due to the non-planar arrangement of substituents around an axis. wikipedia.orgcsic.es In the case of allenes, this axis is defined by the C=C=C bond system. wikipedia.org For an allene of the general structure (R1R2)C=C=C(R3R4) to exhibit axial chirality, the substituents on each terminal carbon must be different (i.e., R1 ≠ R2 and R3 ≠ R4). illinois.edu
The molecule this compound has the structure where one terminal carbon of the allene is attached to the azulene ring and a hydrogen atom, while the other terminal carbon is attached to two hydrogen atoms. Because one of the terminal carbons bears two identical substituents (hydrogens), the molecule as a whole is not chiral.
However, the allene moiety is a key prochiral element. The two faces of the terminal double bond are diastereotopic. Therefore, any reaction that involves an asymmetric addition across this terminal double bond can lead to the formation of a new chiral center, with the potential for enantioselectivity if the reaction is conducted under chiral conditions. The azulene ring itself, with its distinct electronic properties—favoring electrophilic substitutions at the 1- and 3-positions and nucleophilic additions at the 2-, 4-, 6-, and 8-positions—influences the regioselectivity of such additions. nih.govmdpi.com
Asymmetric Induction in Synthetic Pathways
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, catalyst, or environment. youtube.com In the context of this compound, asymmetric induction would be observed in reactions that transform the prochiral allene group into a chiral moiety.
While specific studies on asymmetric reactions of this compound are not widely documented, the principles can be illustrated by general methodologies developed for the asymmetric synthesis of chiral allenes. Transition metal catalysis, using metals like palladium, rhodium, or nickel with chiral ligands, is a powerful strategy for this purpose. illinois.edunih.gov These methods often involve the reaction of a prochiral or racemic precursor to generate an axially chiral allene with high enantioselectivity. illinois.edursc.org
For instance, nickel-catalyzed propargylic substitution reactions have been established as an effective route to construct various axially chiral allenes. nih.gov In these reactions, a chiral catalyst, typically a nickel salt combined with a chiral phosphine (B1218219) ligand, controls the stereochemical outcome. The chirality of the final allene product is determined by the catalyst's chirality rather than any pre-existing chirality in the starting materials. nih.gov This principle could be applied to a synthetic precursor of this compound to induce chirality.
The following table shows representative data from a study on nickel-catalyzed asymmetric synthesis of multi-substituted, phosphorus-containing allenes, illustrating the high levels of enantioselectivity that can be achieved with chiral catalysts. This demonstrates the potential for achieving asymmetric induction in reactions targeting the synthesis of chiral derivatives from allenic precursors.
| Entry | Substrate (Propargylic Acetate) | Chiral Ligand | Product (Chiral Allene) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Phenylpropargyl Acetate | (S, R)-Ferrocene Oxazoline (B21484) Phosphine | (S)-Phenyl-phosphoryl Allene | 95 | 94 |
| 2 | (CH₃)₃C-propargyl Acetate | (S, R)-Ferrocene Oxazoline Phosphine | (S)-t-Butyl-phosphoryl Allene | 88 | 92 |
| 3 | Cyclohexylpropargyl Acetate | (S, R)-Ferrocene Oxazoline Phosphine | (S)-Cyclohexyl-phosphoryl Allene | 91 | 93 |
| 4 | 1-Naphthylpropargyl Acetate | (S, R)-Ferrocene Oxazoline Phosphine | (S)-1-Naphthyl-phosphoryl Allene | 93 | 96 |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 4-Buta-2,3-dienyl-azulene, a complete set of NMR experiments would be required to assign all proton and carbon signals.
A proton (¹H) NMR spectrum would reveal the chemical environment of each hydrogen atom. It would be expected to show distinct signals for the protons on the azulene (B44059) core and the allenic substituent. The coupling patterns (splitting of signals) and integration values (area under the signals) would help to establish the connectivity between adjacent protons.
A Carbon-13 (¹³C) NMR spectrum would identify all unique carbon atoms in the molecule. The characteristic chemical shifts would allow for the differentiation between the sp²-hybridized carbons of the azulene ring and the allenic carbons, including the central sp-hybridized carbon of the allene (B1206475) group.
To definitively assign all signals, two-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the arrangement of protons on the azulene ring and the buta-2,3-dienyl chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information to piece together the entire molecular structure, particularly the connection of the allenic chain to the C-4 position of the azulene core.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry would be used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula, C₁₄H₁₂. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing characteristic losses of fragments from the parent ion, which could help to confirm the nature of the allenic substituent.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, a key absorption would be the characteristic stretch of the allene group (C=C=C), which typically appears as a sharp band around 1950 cm⁻¹. Other bands would correspond to the C-H and C=C stretching and bending vibrations of the azulene aromatic system.
Electronic Absorption and Emission Spectroscopy of Azulene Chromophore with Allene Substitution
UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule. The azulene core is a well-known chromophore with characteristic absorptions in the visible region, which are responsible for its blue color. The attachment of a buta-2,3-dienyl group at the 4-position would be expected to modulate these electronic properties. The UV-Vis spectrum would show shifts in the absorption maxima (λ_max) compared to unsubstituted azulene, providing insight into how the allenic substituent extends the π-conjugated system. Fluorescence spectroscopy would reveal the emission properties of the molecule, which are often sensitive to the substitution pattern on the azulene ring.
In the absence of experimental data, the detailed tables and specific research findings for each of these analytical techniques for this compound cannot be provided. The scientific community awaits a full synthetic and spectroscopic report to elucidate the intriguing properties of this molecule.
Theoretical and Computational Investigations of 4 Buta 2,3 Dienyl Azulene
Electronic Structure Analysis
The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For 4-buta-2,3-dienyl-azulene, computational methods like Density Functional Theory (DFT) and Molecular Orbital (MO) Theory are indispensable for providing predictive insights.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely employed to calculate molecular geometries, dipole moments, and other electronic properties. For azulene (B44059) derivatives, DFT calculations have been instrumental in understanding the effects of substituents on the molecular framework and electron distribution. researchgate.netmdpi.com
Computational studies on azulenes substituted at various positions reveal that the position of the substituent significantly influences the electronic properties. thejamesonlab.comsioc-journal.cn Substitution on the seven-membered ring, which includes the C4 position, directly perturbs the Lowest Unoccupied Molecular Orbital (LUMO), which has large coefficients on these atoms. The buta-2,3-dienyl (allenyl) group is a cumulene with two perpendicular π systems. Its attachment to the azulene ring at the C4 position would involve electronic interactions between the π systems of both moieties.
DFT calculations at a common level of theory, such as B3LYP/6-31G*, would be expected to yield optimized geometries and electronic parameters. The azulene core would remain largely planar, with the allenyl group introducing specific structural features. The rotation around the single bond connecting the azulene ring to the allenyl substituent would be a key conformational variable.
Table 1: Predicted Geometrical and Electronic Properties of this compound (Exemplary Data)
| Property | Predicted Value | Description |
|---|---|---|
| C4-C1' Bond Length | ~1.48 Å | Single bond connecting the azulene ring to the allenyl group. |
| C1'=C2' Bond Length | ~1.31 Å | Double bond within the allenyl moiety. |
| C2'=C3' Bond Length | ~1.31 Å | Double bond within the allenyl moiety. |
| Dipole Moment | ~1.2 - 1.5 D | The allenyl group would slightly alter the ~1 D dipole moment of parent azulene. |
Note: These values are illustrative and based on typical bond lengths and DFT calculations on related substituted aromatic systems.
Molecular Orbital (MO) theory provides a detailed picture of electron distribution and energy levels. Azulene is a non-alternant hydrocarbon, meaning its carbon atoms cannot be divided into two sets where atoms of one set are only bonded to atoms of the other. This leads to its unique MO structure. rsc.org The Highest Occupied Molecular Orbital (HOMO) of azulene has its largest coefficients on the five-membered ring (C1, C2, C3), while the LUMO and HOMO-1 orbitals have larger coefficients on the seven-membered ring (including C4 and C6). rsc.orgmdpi.com This distribution is responsible for its low HOMO-LUMO energy gap and blue color.
Table 2: Predicted Frontier Orbital Energies for this compound (Exemplary Data)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Azulene (Reference) | -5.19 | -1.15 | 4.04 |
| This compound | ~ -5.15 | ~ -1.10 | ~ 4.05 |
Note: Values are exemplary, based on DFT calculations reported for azulene and aryl-substituted azulenes. sioc-journal.cnmdpi.com The exact values would depend on the computational method.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a vital tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and the calculation of transition state structures and activation energies. acs.org For this compound, several reaction types could be envisaged, including cycloadditions involving the allene (B1206475) moiety, electrophilic substitution on the electron-rich azulene ring, or metal-catalyzed rearrangements. acs.orgmdpi.comacs.org
For instance, a potential reaction is the [4+2] cycloaddition (Diels-Alder reaction) of a dienophile with the allenyl group, which can act as a diene component. Computationally, this would involve locating the transition state structure for the concerted or stepwise pathway. The activation barrier and reaction thermodynamics could be calculated to predict the feasibility of the reaction. The presence of the azulene moiety could influence the reactivity and selectivity of such transformations compared to simpler allenyl arenes. researchgate.net Another possibility is the thermal or photochemical rearrangement of the allenyl group itself, a process that has been studied computationally for other complex allenes. acs.org
Table 3: Hypothetical Reaction Profile for a Cycloaddition Reaction (Exemplary Data)
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (this compound + Dienophile) | 0.0 |
| 2 | Transition State (TS) | +25.5 |
| 3 | Product (Cycloadduct) | -15.0 |
Note: These energy values are hypothetical and serve to illustrate a typical reaction profile that could be obtained from DFT calculations.
Conformational Analysis and Stereochemical Prediction
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. beilstein-journals.org While the azulene core is essentially planar, the orientation of the buta-2,3-dienyl substituent is determined by rotation around the C4-C(allenyl) bond.
The allene group itself has a unique geometry where the two sets of substituents at its ends lie in planes that are twisted 90° with respect to each other. wikipedia.org For this compound, the primary conformational question concerns the steric interactions between the hydrogens of the allenyl group and the adjacent hydrogens on the azulene ring (at C3 and C5). Computational modeling would reveal the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers. It is likely that conformers which minimize steric clash would be favored.
While this compound itself is achiral, allenes can exhibit axial chirality if the substituent groups at each end are different. For example, a derivative like 4-(1-methylbuta-2,3-dienyl)azulene would be chiral. Computational methods could be used to predict the stereochemical outcome of reactions that form such chiral allenes. researchgate.net
Table 4: Predicted Relative Energies of Conformers of this compound (Exemplary Data)
| Conformer | Dihedral Angle (C3-C4-C1'-C2') | Relative Energy (kcal/mol) |
|---|---|---|
| A | ~ 0° (eclipsed) | +3.5 (Sterically hindered) |
| B | ~ 90° (staggered) | 0.0 (Most stable) |
Note: The dihedral angles and energies are illustrative, representing a typical outcome of a conformational scan for an aryl-substituted molecule.
Spectroscopic Property Prediction (NMR, UV-Vis)
Computational chemistry provides powerful tools for predicting spectroscopic data, which is crucial for structure elucidation. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), while methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to predict NMR chemical shifts. ed.govmedscape.com
The UV-Vis spectrum of azulene is characterized by a weak absorption in the visible region (~580-700 nm) corresponding to the S0→S1 transition, and a much stronger absorption in the near-UV (~340-360 nm) for the S0→S2 transition. thejamesonlab.comacs.org As discussed, substitution at the 4-position with a π-donating group is expected to cause a blue-shift in the S1 band. thejamesonlab.com TD-DFT calculations would provide predicted wavelengths (λmax) and oscillator strengths for these transitions in this compound. rsc.org
NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus. GIAO calculations would predict the ¹H and ¹³C NMR spectra. The allenic carbons are particularly distinctive, with the central sp-hybridized carbon appearing far downfield (typically >200 ppm) and the terminal sp²-hybridized carbons appearing in the aromatic/olefinic region. nih.gov The protons on the azulene ring would show shifts influenced by the electronic effect of the 4-allenyl substituent.
Table 5: Predicted ¹³C NMR Chemical Shifts for the Butadienyl Group (Exemplary Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1' (attached to azulene) | ~110-120 |
| C2' (central allene carbon) | ~205-215 |
| C3' (terminal allene carbon) | ~80-90 |
Note: These are typical ranges for allenic carbons and are provided for illustrative purposes. nih.gov
Table 6: Predicted UV-Vis Absorption Maxima (Exemplary Data)
| Transition | Predicted λmax (nm) | Description |
|---|---|---|
| S0 → S1 | ~650 - 680 | Weak, visible absorption |
| S0 → S2 | ~350 - 370 | Strong, UV absorption |
Note: Values are based on data for parent azulene and other substituted azulenes. thejamesonlab.comacs.org
Emerging Applications of 4 Buta 2,3 Dienyl Azulene in Advanced Materials Science and Catalysis
Role as Building Blocks in Complex Organic Molecules
The 4-buta-2,3-dienyl-azulene scaffold is a valuable building block in the synthesis of more complex organic molecules due to its inherent reactivity and distinct electronic properties. acs.org The azulene (B44059) core itself is known to be a potent nucleophile, readily undergoing electrophilic substitution, particularly at the 1- and 3-positions. acs.org This reactivity allows for the strategic functionalization of the azulene ring system.
Furthermore, the allene (B1206475) moiety provides a versatile handle for a variety of chemical transformations. Allenes can participate in cycloaddition reactions, transition metal-catalyzed cross-coupling reactions, and nucleophilic additions, enabling the construction of intricate molecular frameworks. The combination of the reactive azulene nucleus and the versatile allene group in this compound allows for the stepwise and controlled assembly of complex structures, making it a key intermediate in the synthesis of novel organic materials and pharmaceutically relevant compounds. acs.orgnih.gov
Precursors for Polycyclic Aromatic Hydrocarbons and Extended Pi-Systems
A significant application of azulene derivatives, including this compound, lies in their role as precursors for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. rsc.orgresearchgate.net Azulene-embedded PAHs are of particular interest due to their unique electronic and photophysical properties, which differ significantly from their all-benzenoid isomers. rsc.orgbeilstein-journals.org
The synthesis of these complex structures often involves intramolecular cyclization reactions. For instance, appropriately substituted azulene precursors can undergo palladium-catalyzed intramolecular C-H arylation to form fused azulene-embedded PAHs. beilstein-journals.org Another powerful method is the Scholl-type oxidation of triarylazulenes, which can lead to the formation of conjugated azulene-embedded PAHs. rsc.orgresearchgate.net These reactions create extended π-conjugated systems that often exhibit low electrochemical energy gaps and absorb light in the near-infrared (NIR) region, properties that are highly desirable for applications in organic electronics. rsc.orgresearchgate.net
The allene functionality in this compound offers additional synthetic routes to extended π-systems. Allenes can undergo thermal or metal-catalyzed rearrangements and cyclizations to form various cyclic and polycyclic structures. This capability, combined with the inherent properties of the azulene core, makes this compound a promising precursor for a diverse range of novel PAHs with tunable electronic and optical properties.
Applications in Dye Chemistry and Optical Materials
The distinct electronic structure of azulene, characterized by a significant dipole moment arising from its polarized π-system, results in a deep blue color and interesting photophysical properties. acs.org These properties make azulene derivatives, including this compound, attractive candidates for applications in dye chemistry and optical materials. rsc.org
The incorporation of an allene group can further modulate the electronic and optical properties of the azulene chromophore. The extended conjugation provided by the butadienyl chain can lead to shifts in the absorption and emission spectra, potentially tuning the color and fluorescence of the molecule. rsc.org Azulene-containing dyes have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. researchgate.net The stimuli-responsive behavior of some azulene derivatives, where their optical properties change in response to external stimuli like acid, further expands their potential use in sensors and smart materials. rsc.org
| Compound Family | Key Optical Property | Potential Application |
| Di(phenylethynyl)azulene Isomers | Intense luminescence and stimuli-responsive behavior. rsc.org | Optoelectronics, Sensors |
| (Phenylazo)-azulenes | High quadratic hyperpolarizability. researchgate.net | Nonlinear Optics |
| 4-(9-ethyl-9H-carbazol-3-yl)-4-phenylbuta-1,3-dienyl Donor Dyes | Intense intramolecular charge transfer band in the visible range. rsc.org | Push-pull dyes |
Functional Materials Derived from Allene-Azulene Scaffolds (e.g., Oxazoline (B21484) derivatives via palladium catalysis)
The reactivity of the allene group in this compound allows for the synthesis of a variety of functional materials. A notable example is the palladium-catalyzed synthesis of oxazoline derivatives. rsc.orgrsc.org The palladium-catalyzed coupling and cyclization of N-allenyl amides with organic iodides provides an efficient route to oxazoline derivatives. rsc.org This methodology can be applied to allene-azulene scaffolds, leading to the formation of novel functional materials incorporating both the azulene and oxazoline moieties.
Oxazolines are important heterocyclic compounds found in natural products and are widely used as chiral ligands in asymmetric catalysis. organic-chemistry.org The incorporation of an azulene unit into an oxazoline structure could lead to materials with unique chiroptical properties or serve as novel ligands for metal-catalyzed reactions. The palladium-catalyzed approach offers a versatile and efficient way to access these complex molecules from readily available allene precursors. rsc.orgnih.gov
Potential in Asymmetric Catalysis as Ligands or Chiral Auxiliaries
The development of new chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis. semanticscholar.orgnih.gov Chiral allenes are well-established as valuable scaffolds in this field, finding use in natural product synthesis, as ligands for organocatalysis, and as versatile chiral building blocks. beilstein-journals.org The inherent chirality of certain allenes, combined with the unique electronic environment of the azulene ring, suggests that this compound derivatives could serve as promising candidates for ligands in asymmetric catalysis.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral derivatives of this compound could potentially be employed as chiral auxiliaries, where the stereocenter of the allene directs the stereoselective formation of a new chiral center in a substrate. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. The development of azulene-based chiral ligands and auxiliaries remains an active area of research, with the potential to unlock new and efficient methods for the synthesis of chiral molecules. chemrxiv.orgconicet.gov.ar
Future Research Directions for 4 Buta 2,3 Dienyl Azulene Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of specifically substituted azulenes, particularly on the seven-membered ring, remains a challenge due to the molecule's inherent reactivity patterns. researchgate.net Future research must prioritize the development of efficient, selective, and sustainable methods to access 4-Buta-2,3-dienyl-azulene.
Key research avenues include:
Transition Metal-Catalyzed Cross-Coupling Reactions: Building on established methods like Suzuki-Miyaura and Sonogashira couplings for functionalizing azulenes, research could focus on developing palladium- or copper-catalyzed cross-coupling reactions between a 4-haloazulene or a 4-azuleneboronic acid derivative and a suitable allene (B1206475) precursor. mdpi.commdpi.com Investigating novel catalyst systems, such as those based on PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), could lead to more efficient and greener synthetic protocols. rsc.org
Direct C-H Functionalization: A highly atom-economical approach would be the direct C-H allenylation of the azulene (B44059) core. While C-H functionalization of azulenes has been reported, selective C-4 functionalization is difficult to achieve. nih.gov Future work could explore directing-group strategies or novel catalyst systems (e.g., based on cobalt or rhodium) that can selectively activate the C-4 position for coupling with an allenyl partner. bohrium.com
[8+3] Cycloaddition Strategies: Known cycloaddition reactions involving tropones (precursors to the seven-membered ring) could be adapted. researchgate.net For example, an [8+3] cycloaddition between a tropone (B1200060) derivative and a zwitterionic allenyl palladium species could be a potential, albeit complex, route to explore for constructing the azulene skeleton with the allene pre-installed. researchgate.net
One-Pot Syntheses from Precursors: Developing one-pot procedures starting from simpler precursors like 2H-cyclohepta[b]furan-2-ones would be highly advantageous. mdpi.com Research could investigate tandem reactions where the azulene skeleton is first formed and then immediately functionalized at the 4-position in a single reaction vessel, minimizing waste and purification steps.
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Precursors | Key Advantages | Anticipated Challenges |
| Cross-Coupling | 4-Bromoazulene, Allenylboronic ester | High functional group tolerance, well-established methods. mdpi.com | Multi-step synthesis of precursors, potential for side reactions. |
| C-H Functionalization | Azulene, Allenyl halide | High atom economy, reduced waste. nih.gov | Achieving C-4 regioselectivity, catalyst development. |
| Cycloaddition | Tropone derivative, Allenyl palladium species | Convergent synthesis, potential for complexity. researchgate.net | Control of regioselectivity and stereoselectivity, precursor availability. |
| One-Pot Synthesis | 2H-Cyclohepta[b]furan-2-one | High efficiency, reduced purification steps. mdpi.com | Complex reaction optimization, compatibility of reagents. |
Exploration of Unprecedented Reactivity Modes
The unique electronic structure of this compound, arising from the interplay between the electron-deficient seven-membered ring and the electron-rich allene, promises a rich and unexplored reaction chemistry.
Future investigations should focus on:
Intramolecular Cycloadditions: The proximity of the allene to the azulene π-system could enable novel intramolecular cycloaddition reactions upon thermal or photochemical activation. For instance, a [4+2] Diels-Alder type reaction between one of the allene's double bonds and the diene system within the seven-membered ring could lead to complex, strained polycyclic architectures. cdnsciencepub.comcdnsciencepub.com The feasibility of such reactions, which would compete with other known allene and azulene reactions, remains a key question.
Transition-Metal Catalyzed Transformations: The allene moiety is an excellent substrate for transition metal catalysis. Research should explore reactions where a metal catalyst (e.g., Pd, Co, Rh) coordinates to the allene, triggering novel annulation or cycloisomerization pathways involving the azulene core. bohrium.comnih.gov This could provide access to new classes of azulene-fused heterocyclic or carbocyclic systems.
Pericyclic Reactions and Rearrangements: The conjugated system may undergo unique electrocyclizations or sigmatropic rearrangements. For example, a 10π-electron electrocyclic condensation could be envisioned, potentially leading to the formation of new fused ring systems. mdpi.com The influence of the azulene's dipole moment on the stereochemical and regiochemical outcomes of these pericyclic reactions would be a particularly interesting area of study.
Reactivity towards Nucleophiles and Electrophiles: The azulene core is known to react with electrophiles at the five-membered ring and nucleophiles at the seven-membered ring. mdpi.commdpi.com A critical research question is how the C-4 allenyl substituent modifies this inherent reactivity. It is plausible that the allene could participate in conjugate additions or direct the attack of reagents to specific sites, leading to reactivity patterns that are unprecedented for either azulenes or allenes alone.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an indispensable tool for understanding and predicting the properties of novel molecules. wikipedia.orgresearchgate.net For a molecule like this compound, where experimental data is absent, in silico studies are crucial for guiding synthetic efforts and experimental design.
Future computational work should target:
Electronic Structure and Photophysics: A key feature of azulenes is their unusual S2→S0 fluorescence (anti-Kasha's rule). mdpi.comchemrxiv.org Advanced computational methods, such as Time-Dependent DFT (TD-DFT) or ADC(2), should be employed to predict the absorption and emission spectra of this compound. chemrxiv.org These calculations can determine if the allenyl substituent enhances or quenches this fluorescence and how it affects the HOMO-LUMO gap, which is critical for potential electronic applications. acs.org
Reaction Mechanism Prediction: Computational modeling can be used to map the potential energy surfaces for the proposed intramolecular cycloadditions and transition-metal-catalyzed reactions. mit.edu By calculating activation barriers and transition state geometries, researchers can predict which reaction pathways are kinetically favorable, saving significant experimental effort. wikipedia.org
Aromaticity and Bonding Analysis: Calculations of magnetic criteria of aromaticity (e.g., Nucleus-Independent Chemical Shift, NICS) can quantify how the allenyl substituent perturbs the aromaticity of the five- and seven-membered rings of the azulene core. This can provide fundamental insights into the molecule's electronic structure and reactivity. uvigo.gal
| Computational Method | Target Property | Predicted Insight |
| DFT (e.g., B3LYP) | Ground-state geometry, vibrational frequencies, reaction energies. nih.gov | Molecular structure, thermodynamic stability, reaction feasibility. |
| TD-DFT / ADC(2) | Electronic excited states, absorption/emission spectra. chemrxiv.org | Color, fluorescence properties (including anti-Kasha potential). |
| CBS-QB3 / G4 | Accurate gas-phase enthalpies of formation. researchgate.net | Precise thermodynamic stability and isomerization energies. |
| NICS / AIM | Aromaticity, nature of chemical bonds. uvigo.gal | Electronic structure, influence of substituent on π-system. |
Design of Next-Generation Functional Materials
Azulene-based molecules are promising building blocks for advanced functional materials due to their unique optoelectronic properties. nih.govresearchgate.net The introduction of a reactive and structurally distinct allenyl group at the C-4 position opens up new avenues for materials design.
Promising future directions include:
Conjugated Polymers: The allene group can serve as a unique linchpin for polymerization. For example, controlled radical polymerization or metal-catalyzed polymerization involving the allene could lead to novel polymers where the azulene units are incorporated into the backbone in an unprecedented fashion. Such polymers could exhibit interesting electronic properties, stimuli-responsiveness, and electrochromism. nih.gov
Azulene-Embedded Nanostructures: The reactivity of the allene could be harnessed for the bottom-up synthesis of azulene-embedded nanographenes or other carbon-rich nanostructures. beilstein-journals.org For instance, on-surface synthesis protocols could utilize the allene as a reactive handle to form covalent bonds with other molecules on a substrate, creating precisely defined two-dimensional materials with embedded azulene units.
Molecular Switches and Sensors: The inherent dipole moment of the azulene core, combined with the potential for the allene to undergo structural changes (e.g., cyclization), makes this compound a candidate for molecular switches. mdpi.com The electronic properties could be reversibly altered by a chemical or physical stimulus that triggers a reaction at the allene.
Nonlinear Optical (NLO) Materials: Azulene derivatives are known to possess significant NLO properties due to their large dipole moment and polarized structure. rhhz.net The extended π-conjugation provided by the butadienyl group could further enhance these properties. Future research should involve synthesizing the molecule and measuring its hyperpolarizability to assess its potential for applications in telecommunications and information processing.
The exploration of this compound chemistry is poised at an exciting intersection of synthesis, reactivity, and materials science. The successful realization of the research directions outlined here would not only provide access to a novel and fascinating molecule but also expand the fundamental toolkit of organic chemists and material scientists.
Q & A
Q. What are the recommended synthetic protocols for 4-Buta-2,3-dienyl-azulene, and how can reaction conditions be optimized?
- Methodological Answer: A common approach involves coupling azulene derivatives with allenic precursors under controlled conditions. For example, refluxing azulene-4-carbaldehyde with a butadienyl Grignard reagent in anhydrous tetrahydrofuran (THF) under argon, followed by acid quenching, yields the target compound. Catalyst choice (e.g., Pd/Cu systems) and solvent purity significantly affect yield .
- Optimization Table:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑↑ (70°C optimal) |
| Solvent | Anhydrous THF or DCM | THF preferred |
| Catalyst Loading | 5–10 mol% Pd | ≥7% optimal |
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS). For example, the allenic protons in ¹H NMR should show distinct coupling patterns (J ≈ 10–12 Hz). Confirmation via X-ray crystallography is advised if crystalline derivatives are obtainable .
Q. What analytical techniques are suitable for detecting residual solvents or byproducts?
- Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) or headspace GC-MS is recommended for volatile residues (e.g., triethylamine, THF). For non-volatile impurities, use HPLC with a C18 column and UV detection at 254 nm, referencing pharmacopeial standards for validation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism). Perform variable-temperature NMR to assess conformational stability. Compare experimental data with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* level). Triangulate results using IR spectroscopy to confirm functional groups .
Q. What strategies are effective for improving the photostability of this compound in optoelectronic applications?
- Methodological Answer: Introduce sterically hindered substituents (e.g., tert-butyl groups) to reduce π-π stacking, which accelerates degradation. Test stability under UV irradiation (λ = 365 nm) in a controlled atmosphere (N₂ vs. O₂). Use time-resolved fluorescence spectroscopy to monitor decay kinetics .
Q. How can researchers design a robust biological activity assay for this compound?
- Methodological Answer: Adopt a mixed-methods approach:
- Quantitative: Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) via MTT assay, with triplicate runs and positive/negative controls.
- Qualitative: Use molecular docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., tubulin).
Validate findings through peer debriefing and triangulation with orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. What statistical methods are appropriate for analyzing contradictory results in structure-activity relationship (SAR) studies?
- Methodological Answer: Apply multivariate analysis (e.g., principal component analysis, PCA) to identify outliers or confounding variables. Use Bayesian regression models to quantify uncertainty in SAR trends. Cross-validate with leave-one-out (LOO) or k-fold methods to assess model robustness .
Data Contradiction and Validation
Q. How should researchers address inconsistencies between computational and experimental solubility data?
Q. What steps ensure reproducibility in scaled-up synthesis?
- Methodological Answer: Document batch-specific variables (e.g., stirring rate, cooling gradients). Use design of experiments (DoE) to identify critical process parameters (CPPs). Implement in-line PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring .
Research Design and Reporting
Q. How to structure a study integrating synthetic, analytical, and applied research on this compound?
- Methodological Answer:
Follow a phased approach:
Phase 1: Optimize synthesis (DoE-guided).
Phase 2: Characterize physicochemical properties (NMR, XRD, DSC).
Phase 3: Pilot bioactivity/optoelectronic testing with blinded replicates.
Report using the CONSORT checklist for transparency, including raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
